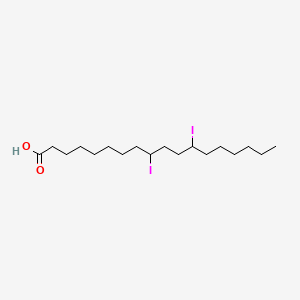
Diiodostearic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diiodostearic acid can be synthesized through the iodination of stearic acid. The process typically involves the reaction of stearic acid with iodine in the presence of a suitable catalyst. One common method is the use of iodine monochloride (ICl) as the iodinating agent. The reaction is carried out under controlled conditions to ensure selective iodination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Diiodostearic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound derivatives with different functional groups.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or alkanes.
Substitution: The iodine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of this compound derivatives with carboxyl, hydroxyl, or keto groups.
Reduction: Formation of diiodostearic alcohols or alkanes.
Substitution: Formation of this compound derivatives with azide, thiol, or other functional groups.
Aplicaciones Científicas De Investigación
Diiodostearic acid has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential effects on cellular processes and membrane dynamics.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
Mecanismo De Acción
The mechanism of action of diiodostearic acid involves its interaction with cellular membranes and proteins. The iodine atoms in the compound can form halogen bonds with amino acid residues in proteins, affecting their structure and function. Additionally, this compound can integrate into lipid bilayers, altering membrane fluidity and permeability. These interactions can influence various cellular pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
Iodostearic acid: A mono-iodinated derivative of stearic acid.
Bromostearic acid: A brominated derivative of stearic acid.
Chlorostearic acid: A chlorinated derivative of stearic acid.
Uniqueness
Diiodostearic acid is unique due to the presence of two iodine atoms, which significantly enhance its reactivity and potential applications compared to mono-halogenated derivatives. The dual iodination provides additional sites for chemical modification, making it a versatile compound for various research and industrial purposes.
Propiedades
Número CAS |
775235-49-9 |
|---|---|
Fórmula molecular |
C18H34I2O2 |
Peso molecular |
536.3 g/mol |
Nombre IUPAC |
9,12-diiodooctadecanoic acid |
InChI |
InChI=1S/C18H34I2O2/c1-2-3-4-8-11-16(19)14-15-17(20)12-9-6-5-7-10-13-18(21)22/h16-17H,2-15H2,1H3,(H,21,22) |
Clave InChI |
ITMYMILZKSEQKJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(CCC(CCCCCCCC(=O)O)I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















